1,1-Dichloro-1,2,2,2-tetrafluoroethane

Overview

Description

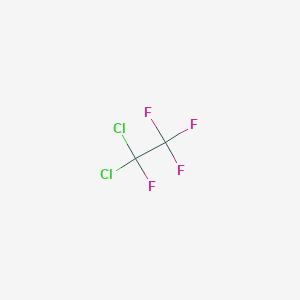

1,1-Dichloro-1,2,2,2-tetrafluoroethane (CCl₂FCF₃), also known as CFC-114a or Freon 114, is a chlorofluorocarbon (CFC) with a molecular weight of 170.92 g/mol. It is a colorless, non-flammable gas historically used as a refrigerant, solvent, and aerosol propellant . Its chemical structure features two chlorine atoms and four fluorine atoms asymmetrically distributed on the ethane backbone, contributing to its thermodynamic stability and low reactivity under normal conditions. Inhalation of high concentrations may cause central nervous system (CNS) depression and respiratory irritation .

Preparation Methods

Catalytic Liquid-Phase Fluorination of 1,1,1-Trichlorotrifluoroethane

The most widely documented method involves the direct fluorination of 1,1,1-trichlorotrifluoroethane (CF₃CCl₃, R-113a) with anhydrous hydrogen fluoride (HF) in the presence of antimony-based catalysts. This process operates under liquid-phase conditions to maximize selectivity for R-114a while suppressing isomerization to 1,2-dichlorotetrafluoroethane (CClF₂CClF₂, R-114) .

Catalyst Composition and Activation

Antimony pentahalides (SbCl₅₋ₓFₓ, where 0 ≤ x ≤ 3) serve as the primary catalysts. The fluorination activity is enhanced by maintaining the antimony in its pentavalent state (Sb⁺⁵), achieved through the addition of chlorine gas (Cl₂) to the reaction mixture. For example, a catalyst formulation of SbCl₄F₁ exhibits optimal activity at 90–120°C, with Cl₂ fed at 0.5–2.0 mol% relative to HF to prevent reduction to Sb³⁺ .

Reaction Conditions and Kinetics

The process is conducted at temperatures between 70°C and 170°C under pressures of 10–80 bar to maintain liquid-phase conditions. A molar ratio of HF:R-113a ≥ 2:1 ensures complete conversion, with residence times of 2–4 hours in continuous reactors. At 110°C and 30 bar, the selectivity for R-114a exceeds 98%, with byproducts such as CF₃CF₃ (FC-116) limited to <0.1 wt% . Isomerization to R-114 is minimized by operating below the threshold temperature (130°C) at which CClF₂CCl₂F (R-114 precursor) undergoes fluorination .

Product Isolation and Recycling

The crude product is distilled to separate R-114a (boiling point: 3.0°C) from unreacted R-113a (boiling point: 45.7°C) and HF. Suboptimal temperature control during distillation can induce isomerization, necessitating stabilized columns with inert packing materials. Unreacted R-113a and intermediate isomers like CClF₂CCl₂F are recycled to the reactor, achieving overall feedstock utilization rates >95% .

Two-Step Isomerization-Fluorination Process

An alternative route involves isomerizing 1,1,2-trichloro-1,2,2-trifluoroethane (CCl₂FCClF₂, R-113) to R-113a, followed by fluorination. This method addresses the challenges of separating R-114a from R-114, as the isomerization step precludes the formation of the latter .

Isomerization of R-113 to R-113a

R-113 is isomerized over γ-alumina catalysts doped with alkaline earth metals (e.g., Mg, Ca, Sr). At 300–350°C and atmospheric pressure, the equilibrium favors R-113a, with conversions reaching 80–85% in fixed-bed reactors. For example, a catalyst composed of 10 wt% MgO on γ-Al₂O₃ achieves 82% conversion with 99% selectivity for R-113a . The reaction mechanism involves acid-catalyzed chlorine migration, facilitated by Brønsted acid sites on the modified alumina surface.

Fluorination of R-113a to R-114a

The isomerized R-113a is subsequently fluorinated using HF and SbCl₅ under conditions similar to the direct method. A key advantage is the absence of R-114 in the product stream, as the isomerization step eliminates symmetric chlorine distribution. Pilot-scale trials report R-114a yields of 68.8% with 95% purity, alongside minor byproducts such as 1,1,2-trichloro-1,2,2-trifluoroethane (4.7%) and unreacted R-113a (12.3%) .

Comparative Analysis of Preparation Methods

The table below summarizes the key parameters and outcomes of the two primary methods:

The direct fluorination method offers higher selectivity and lower energy consumption but requires high-purity R-113a feedstock. In contrast, the isomerization-fluorination route enables the use of cheaper R-113 but introduces complexity with additional reaction steps.

Mitigation of Byproducts and Impurities

Suppression of Isomerization

Isomerization to R-114 is minimized through:

-

Low-Temperature Operation : Maintaining temperatures below 130°C during fluorination prevents thermal rearrangement of chlorine atoms .

-

Catalyst Modifiers : Adding 1–3 mol% SnCl₄ to SbCl₅ stabilizes the pentavalent state and reduces Lewis acidity, which drives isomerization .

Removal of Over-Fluorinated Byproducts

Trace amounts of CF₃CF₃ (FC-116) and CClF₂CF₃ (R-115) are removed via fractional condensation at -30°C, exploiting their lower volatility compared to R-114a.

Industrial-Scale Process Optimization

Continuous vs. Batch Reactors

Continuous stirred-tank reactors (CSTRs) outperform batch systems by maintaining steady-state conditions, reducing hot spots that promote isomerization. A CSTR operating at 100°C and 40 bar achieves 99% R-113a conversion with 2.1 reactor turnovers per hour .

Catalyst Regeneration

Antimony catalysts deactivate over time due to Sb³⁺ accumulation. Regeneration involves flushing the reactor with Cl₂ at 150°C for 6–8 hours, restoring activity to 95% of initial levels .

Chemical Reactions Analysis

1,1-Dichloro-1,2,2,2-tetrafluoroethane undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with hydrogen fluoride to form other fluorinated compounds.

Decomposition: Under high temperatures, it can decompose to form various products, including hydrogen chloride and other chlorofluorocarbons.

Common reagents used in these reactions include hydrogen fluoride and aluminum chloride. The major products formed from these reactions are typically other halogenated hydrocarbons.

Scientific Research Applications

Refrigeration Applications

R-114a has been widely used as a refrigerant in various cooling systems due to its favorable thermodynamic properties.

Properties and Performance

- Boiling Point : Approximately -3.8 °C.

- Global Warming Potential (GWP) : High GWP, leading to phased-out usage in many regions under environmental regulations.

Case Study: Industrial Refrigeration

A study conducted on the efficiency of R-114a in industrial refrigeration systems demonstrated its effectiveness in maintaining low temperatures for food preservation. The study highlighted that R-114a provided superior cooling efficiency compared to alternatives like R-134a under specific operational conditions .

Solvent Applications

R-114a serves as an effective solvent in various cleaning and degreasing processes.

Use in Electronics

In semiconductor manufacturing, R-114a has been utilized for cleaning electronic components due to its ability to dissolve oils and residues without leaving harmful residues. A case study indicated that using R-114a improved the cleaning process's efficiency while reducing the risk of damage to sensitive components .

Fire Extinguishing Agent

R-114a is employed as a fire extinguishing agent due to its nonflammable nature.

Fire Suppression Systems

The compound has been integrated into specialized fire suppression systems designed for sensitive environments such as data centers and aircraft. Its effectiveness is attributed to its ability to displace oxygen and cool the environment rapidly during a fire event. A documented case involved the successful deployment of R-114a in a data center fire suppression system that minimized damage during an incident .

Regulatory Considerations

Due to its high GWP and ozone-depleting potential (ODP), R-114a faces stringent regulations globally. The Montreal Protocol has led to a significant reduction in its use in favor of more environmentally friendly alternatives.

| Application | Description | Regulatory Status |

|---|---|---|

| Refrigerant | Used in industrial refrigeration systems for food preservation | Phased out under Montreal Protocol |

| Solvent | Effective for cleaning electronic components | Limited use; alternatives preferred |

| Fire Extinguishing | Nonflammable agent used in specialized fire suppression systems | Subject to regulatory scrutiny |

Mechanism of Action

The mechanism of action of 1,1-Dichloro-1,2,2,2-tetrafluoroethane involves its ability to absorb heat during phase changes, making it an effective refrigerant . In fire extinguishing systems, it works by displacing oxygen and interrupting the combustion process . The molecular targets and pathways involved include interactions with heat and oxygen molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The compound is compared to its isomers and structurally related hydrochlorofluorocarbons (HCFCs) in Table 1.

Table 1: Physical and Chemical Properties of Selected Compounds

Key Observations:

- Isomerism : CFC-114a and CFC-114 are structural isomers with nearly identical boiling points (3.3°C vs. 3.6°C), complicating industrial separation .

- Thermodynamic Stability : The asymmetric fluorine distribution in CFC-114a enhances its stability compared to HCFC-123 and HCFC-124, which have lower boiling points and higher volatility .

- Environmental Impact : CFC-114a has a higher ODP (0.7) and GWP (9,300) than HCFCs, which were developed as transitional replacements with reduced ODP (0.02–0.04) .

Regulatory and Industrial Relevance

- Phase-Out Status : CFC-114a is classified as an ozone-depleting substance, with intentional use prohibited in many countries . HCFCs like R-123 and R-124 are being phased out under the Kigali Amendment due to their GWPs .

- Alternative Refrigerants : Modern blends favor hydrofluoroolefins (HFOs) or natural refrigerants (CO₂, ammonia) over HCFCs due to near-zero ODP and GWP .

Biological Activity

1,1-Dichloro-1,2,2,2-tetrafluoroethane, commonly referred to as HCFC-124 or R-124, is a halogenated hydrocarbon primarily used as a refrigerant and in various industrial applications. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks associated with exposure.

This compound has the following chemical characteristics:

- Molecular Formula : CCl₂F₄

- Molecular Weight : 152.02 g/mol

- Physical State : Colorless gas at room temperature

- Boiling Point : Approximately 10.4 °C

Acute Toxicity

Acute toxicity studies indicate that exposure to high concentrations of HCFC-124 can lead to significant health effects in laboratory animals. The approximate lethal concentration (ALC) for rats exposed to this compound was found to be between 230,000 and 300,000 ppm for a 4-hour inhalation period. No fatalities occurred at lower concentrations (≤50,000 ppm) while all subjects died at the highest concentration tested .

Subchronic and Chronic Toxicity

In subchronic studies involving repeated exposure over several weeks:

- A no-observed-adverse-effect level (NOAEL) was determined to be 10,000 ppm based on observed effects in rats at higher concentrations .

- No significant histopathological changes were noted across multiple exposure levels.

- Increased alkaline phosphatase activity was observed in female rats at elevated doses (50,000 ppm), suggesting possible liver effects .

Genotoxicity

In vitro and in vivo genotoxicity studies have shown that HCFC-124 does not exhibit mutagenic or clastogenic activity. This suggests that the compound may not pose a significant risk for genetic damage under normal exposure conditions .

Metabolism and Excretion

Metabolic studies indicate that HCFC-124 is metabolized minimally in animals, primarily through cytochrome P450 pathways leading to urinary excretion of trifluoroacetic acid and fluoride. The potential formation of trifluoracetaldehyde has been noted but lacks supporting evidence of toxic effects .

Environmental Impact

As a greenhouse gas with a global warming potential (GWP) significantly higher than CO₂, HCFC-124 contributes to climate change. Its atmospheric lifetime ranges from 1.5 to 242 years depending on environmental conditions . Despite its low toxicity profile for human health, its role as a potent greenhouse gas necessitates careful management.

Study on Reproductive Effects

A study examining reproductive outcomes in rats exposed to HCFC-124 found no adverse effects on reproductive organs after repeated exposure. However, developmental toxicity was observed at higher concentrations (LOAEL of 30 ppm) when mothers were exposed during gestation .

Human Health Risk Assessment

Human health risk assessments indicate that while HCFCs generally present low hazards at typical exposure levels, high-dose exposures can lead to reversible effects such as respiratory depression and cardiac sensitization .

Summary Table of Key Findings

| Parameter | Value/Observation |

|---|---|

| ALC (4-hour inhalation) | 230,000 - 300,000 ppm |

| NOAEL (subchronic) | 10,000 ppm |

| Genotoxicity | No mutagenic/clastogenic activity |

| Major Metabolite | Trifluoroacetic acid |

| Environmental Impact | High GWP; persistent in atmosphere |

Q & A

Basic Research Questions

Q. How is 1,1-dichloro-1,2,2,2-tetrafluoroethane synthesized, and what are the critical parameters for optimizing yield and purity?

- Methodological Answer : The compound is synthesized via halogen exchange reactions, such as the fluorination of perchloroethylene (CCl₂=CCl₂) with hydrogen fluoride (HF) in the presence of catalysts like SbCl₃. Key parameters include:

- Temperature : 80–120°C to balance reaction kinetics and side-product formation.

- Catalyst stability : SbCl₃ must be regenerated to maintain catalytic activity.

- Stoichiometry : Excess HF ensures complete fluorination and minimizes chlorinated by-products .

- Purity control : Distillation under inert atmospheres (e.g., N₂) prevents hydrolysis.

Q. What analytical techniques are recommended for characterizing this compound in laboratory settings?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies volatile impurities (e.g., residual chlorinated ethanes) .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR resolves fluorine environments; chemical shifts at δ −60 to −80 ppm confirm structural integrity .

- Infrared Spectroscopy (IR) : Peaks near 1,150 cm⁻¹ (C-F stretching) and 700 cm⁻¹ (C-Cl bending) validate functional groups.

- Differential Scanning Calorimetry (DSC) : Measures phase transitions (melting point: −56.6°C) .

Q. What are the thermodynamic properties of this compound relevant to refrigeration studies?

- Methodological Answer : Key properties include:

- Critical temperature : ~145°C (estimated via group contribution methods).

- Vapor pressure : 0.5–1.2 MPa at 25°C (experimentally derived using static-cell manometry).

- Second virial coefficients : Modeled using Lennard-Jones potentials with dipole corrections to predict non-ideal gas behavior .

- Heat capacity : Calculated via quantum mechanical methods (e.g., DFT) for cycle efficiency analysis in organic Rankine systems .

Advanced Research Questions

Q. How do computational approaches elucidate the adsorption behavior of this compound on boron nitride nanotubes (BNNTs)?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimizes geometry using B3LYP/6-311G(d,p) basis sets. Adsorption energy (Eₐds) of −1.2 eV indicates physisorption.

- Natural Bond Orbital (NBO) analysis : Reveals charge transfer from BNNT’s N atoms to the compound’s Cl and F atoms.

- Quantum Theory of Atoms in Molecules (QTAIM) : Identifies weak C-F···B interactions (ρ ≈ 0.05 a.u.) at bond critical points .

Q. What environmental degradation pathways and kinetics are associated with this compound?

- Methodological Answer :

- Tropospheric oxidation : Reacts with OH radicals (kOH ≈ 1.5 × 10⁻¹⁴ cm³/molecule·s) to form trifluoroacetic acid (TFA), quantified via smog chamber experiments.

- Aquatic hydrolysis : Half-life >100 years at pH 7; accelerated under alkaline conditions (pH >10) via SN2 mechanisms.

- Microbial degradation : Limited in anaerobic environments; monitored via stable isotope probing (δ¹³C) in soil microcosms .

Q. How does this compound compare to alternative refrigerants in terms of performance and environmental impact?

- Methodological Answer : Comparative analysis involves:

- Cycle efficiency : Simulated using REFPROP for COP (Coefficient of Performance) under subcritical conditions (Tₑvap = −20°C, Tcond = 40°C).

- Global Warming Potential (GWP) : Estimated at 3,200 (100-year horizon) via IR absorption cross-section measurements.

- Toxicity : Acute exposure limits (LC50 >20,000 ppm in rats) assessed via OECD 403 guidelines .

Properties

IUPAC Name |

1,1-dichloro-1,2,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F4/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMUEXIPKSRTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027150 | |

| Record name | 1,1-Dichlorotetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless gas; [MSDSonline] | |

| Record name | Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloro-1,2,2,2-tetrafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

3.4 °C | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water,137 mg/L at 25 °C, Very soluble in benzene, diethyl ether, ethanol | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.455 g/cu cm at 25 °C, Liquid density: 1.55 g/mL at 25 °C | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1640 mm Hg at 25 °C | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless | |

CAS No. |

374-07-2 | |

| Record name | 1,1-Dichloro-1,2,2,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloro-1,2,2,2-tetrafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dichloro-1,2,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichlorotetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloro-1,2,2,2-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AWA8IET6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-56.6 °C | |

| Record name | 1,1-DICHLORO-1,2,2,2-TETRAFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.